Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-3-(trifluoromethyl)benzoate with thioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioamide attacks the brominated carbon, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]benzamide
Uniqueness
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These groups also contribute to its lipophilicity, making it a valuable compound in drug design .
Properties
Molecular Formula |
C13H9F4NO2S |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
LAHNMYINISCLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.